2-Amino-2-(2-fluorophenyl)acetic acid

Catalog No.
S708812
CAS No.
84145-28-8
M.F
C8H8FNO2
M. Wt
169.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-(2-fluorophenyl)acetic acid

CAS Number

84145-28-8

Product Name

2-Amino-2-(2-fluorophenyl)acetic acid

IUPAC Name

2-amino-2-(2-fluorophenyl)acetic acid

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

InChI

InChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)

InChI Key

CGNMJIBUVDGMIY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)F

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)F

Chemical Properties and Synthesis

-Amino-2-(2-fluorophenyl)acetic acid is a derivative of the amino acid glycine, containing a fluorine atom bonded to the second carbon atom of the phenyl ring. It is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, designated as (R)- and (S)-enantiomers.

Potential Biological Applications

  • Enzyme Inhibition

    Research suggests that 2-Amino-2-(2-fluorophenyl)acetic acid may act as an inhibitor of certain enzymes, such as histone deacetylases (HDACs). HDACs are involved in regulating gene expression, and their inhibition has been explored as a potential therapeutic strategy for various diseases. ()

  • Antimicrobial Activity

    Some studies have reported that 2-Amino-2-(2-fluorophenyl)acetic acid exhibits antimicrobial activity against certain bacterial and fungal strains. However, further research is needed to understand the mechanisms of action and potential applications of this activity. ()

Molecular Structure Analysis

The key features of the molecule include:

  • Central carbon: The central carbon atom is bonded to two identical groups, one containing an amino group (NH2) and the other containing a fluorophenyl group (C6H4F). This structure classifies the compound as a geminal diamine, with two amine groups attached to the same carbon.
  • Fluorine substitution: The presence of a fluorine atom on the phenyl ring can affect the molecule's electronic properties and reactivity compared to unsubstituted phenylalanine derivatives [].

Chemical Reactions Analysis

  • Esterification: The carboxylic acid group (COOH) can react with alcohols in the presence of an acid catalyst to form esters [].
  • Amidation: The carboxylic acid group can react with amines to form amides [].
  • Decarboxylation: Under strong acidic or basic conditions, the molecule might undergo decarboxylation, losing the CO2 group and forming a secondary amine [].

XLogP3

-1.6

Sequence

X

Dates

Modify: 2023-08-15

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